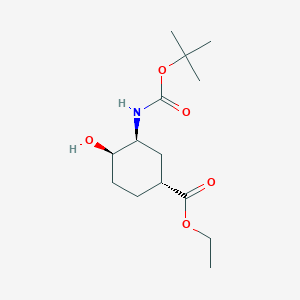
3-(2,5-Dimethylphenoxy)azetidine hydrochloride
Descripción general
Descripción
“3-(2,5-Dimethylphenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1707604-63-4 . It has a molecular weight of 213.71 . This compound is not intended for human or veterinary use but is used for research.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16ClNO . The InChI code for this compound is 1S/C11H15NO.ClH/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H .
Aplicaciones Científicas De Investigación
1. Stereoselective Synthesis
Mollet et al. (2011) explored the reactivity of 2-(2-mesyloxyethyl)azetidines in stereoselectively preparing a variety of new piperidines. This process provided easy access to valuable templates in medicinal chemistry, demonstrating the utility of azetidine derivatives in synthesizing complex organic compounds (Mollet et al., 2011).
2. Efficient Synthesis Routes
Huszthy et al. (1993) reported efficient synthetic routes for azetidine, starting from commercially available precursors. These findings underscore the role of azetidine derivatives in the synthesis of complex organic structures (Huszthy et al., 1993).
3. Polymerization of Azetidine
Schacht and Goethals (1974) investigated the polymerization of azetidine under various conditions, revealing its potential in creating polymers with diverse functional groups. This study highlights the versatility of azetidine derivatives in polymer science (Schacht & Goethals, 1974).
4. Synthesis of Novel Derivatives
Research by Ilango and Arunkumar (2011) focused on synthesizing and screening novel trihydroxy benzamido azetidin-2-one derivatives for antimicrobial and antitubercular activities, illustrating the potential of azetidine derivatives in pharmaceutical applications (Ilango & Arunkumar, 2011).
5. Antioxidant Activity
Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their in-vitro antioxidant potentials. This study demonstrates the potential of azetidine derivatives in the development of antioxidant agents (Nagavolu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,5-dimethylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILYTATZTLSTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)






![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)
![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)

